NK-1 receptor antagonist lanepitant dihydrochloride trihydrate properties
NK-1 receptor antagonist lanepitant dihydrochloride trihydrate properties
An In-Depth Technical Guide to the Properties of the NK-1 Receptor Antagonist: Lanepitant Dihydrochloride Trihydrate
Introduction
Lanepitant (also known as LY303870) is a potent, selective, and non-peptide antagonist of the neurokinin-1 (NK-1) receptor[1][2][3]. As a member of the "pitant" class of drugs, it functions by competitively blocking the binding of the endogenous neuropeptide, Substance P (SP), to its high-affinity receptor, NK-1R[4][5]. The interaction between SP and NK-1R is a critical signaling pathway involved in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, emesis, and mood regulation[6][7].
Developed initially by Eli Lilly, lanepitant was investigated for its potential as an analgesic for conditions such as migraine, osteoarthritis, and diabetic neuropathy[8][9]. While it demonstrated efficacy in preclinical models, it failed to show significant benefit over placebo in human clinical trials, a result thought to be associated with poor penetration of the blood-brain barrier in humans[9]. Despite its limited success as a clinical therapeutic for pain, lanepitant remains a valuable tool for researchers and scientists. Its high selectivity and potency make it an exemplary pharmacological probe for elucidating the role of the SP/NK-1R system in various biological processes, from peripheral inflammation to central nervous system disorders[4][10].
This guide provides a comprehensive technical overview of lanepitant dihydrochloride trihydrate, focusing on its physicochemical properties, mechanism of action, pharmacology, and application in key experimental protocols for professionals in drug development and biomedical research.
Chemical and Physical Properties
Lanepitant is a synthetic organic compound featuring a single chiral center with an (R)-configuration, which is critical for its high-affinity binding to the NK-1 receptor[11]. The S-enantiomer exhibits a significantly lower affinity, by a factor of 1,000 to 15,000-fold[11]. The compound is most commonly supplied as a dihydrochloride trihydrate salt to improve its handling and formulation properties.
| Property | Value | Source(s) |
| Chemical Name | N-[(2R)-1-[acetyl-[(2-methoxyphenyl)methyl]amino]-3-(1H-indol-3-yl)propan-2-yl]-2-(4-piperidin-1-ylpiperidin-1-yl)acetamide;trihydrate;dihydrochloride | [12] |
| Molecular Formula | C₃₃H₅₃Cl₂N₅O₆ | [12][13] |
| Molecular Weight | 686.7 g/mol | [12][13] |
| CAS Number | 167678-33-3 | [12][13] |
| Appearance | White to off-white solid powder | [11] |
| Solubility | Soluble in DMSO. Slightly soluble in water (0.1-1 mg/ml) and acetonitrile (0.1-1 mg/ml). | [10][11][14] |
| Storage & Stability | Stable for weeks at ambient temperature. For long-term storage, it should be kept at -20°C in a dry, dark environment to prevent degradation. | [11][13][14] |
Mechanism of Action: Antagonism of the NK-1 Receptor Pathway
Lanepitant exerts its pharmacological effects by directly competing with Substance P for the binding site on the NK-1 receptor, a G-protein coupled receptor (GPCR)[3][4]. The NK-1 receptor is widely expressed in both the central and peripheral nervous systems, as well as on various non-neuronal cells, including immune cells[6][7].
The Substance P / NK-1R Signaling Cascade
The binding of the natural ligand, Substance P, to the NK-1 receptor primarily activates the Gαq subunit of its associated heterotrimeric G-protein[7][15]. This initiates a well-characterized intracellular signaling cascade:
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Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
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Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG)[7][16].
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Downstream Effects:
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Cellular Response: The activation of these downstream effectors leads to a cascade of protein phosphorylation and cellular responses, including neuronal excitation, inflammation, vasodilation, and cell proliferation[6][15].
Lanepitant, by occupying the receptor binding site, prevents this entire cascade from being initiated by Substance P, thereby blocking its biological effects[4][18].
Caption: NK-1 Receptor signaling pathway and site of Lanepitant antagonism.
Pharmacology
The pharmacological profile of lanepitant is defined by its high affinity and selectivity for the NK-1 receptor.
| Parameter | Value | Species | Notes | Source |
| Binding Affinity (Ki) | 0.15 nM | Not Specified | Ki represents the inhibitory constant, a measure of binding affinity. A lower value indicates higher affinity. | [10] |
While potent in vitro, the clinical pharmacology of lanepitant in humans revealed challenges. Studies on its use for migraine and painful diabetic neuropathy found it to be ineffective, with efficacy not correlating with plasma concentrations[19][20]. This lack of clinical efficacy is largely attributed to poor central nervous system penetration in humans, which is a critical requirement for treating central pain disorders and emesis[9][21].
Key Experimental Protocols
The following protocols are foundational for characterizing NK-1 receptor antagonists like lanepitant. They are designed as self-validating systems with necessary controls.
Protocol 1: Radioligand Competition Binding Assay for NK-1 Receptor
Objective: To determine the binding affinity (Ki) of lanepitant for the NK-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Causality: This assay quantifies the direct interaction between the antagonist and its target receptor. The concentration of antagonist required to displace 50% of the radioligand (the IC₅₀ value) is inversely proportional to its binding affinity. The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Methodology:
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Preparation of Reagents:
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Membrane Preparation: Use cell membranes from a cell line stably overexpressing the human NK-1 receptor (e.g., CHO-K1 or U-373 MG cells).
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Radioligand: Prepare a stock solution of a high-affinity NK-1R radioligand, such as [³H]-Substance P or [¹²⁵I]-Substance P. The final concentration in the assay should be close to its dissociation constant (Kd)[16].
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Test Compound: Prepare a serial dilution of lanepitant dihydrochloride trihydrate in assay buffer, typically starting from 10 mM down to 0.1 pM.
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Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4.
-
-
Assay Setup (96-well plate format):
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Total Binding (TB) wells: Contain membrane preparation, radioligand, and assay buffer (no competitor). This represents the maximum specific binding.
-
Non-Specific Binding (NSB) wells: Contain membrane preparation, radioligand, and a saturating concentration of unlabeled Substance P (e.g., 1 µM). This measures the binding of the radioligand to non-receptor components[16].
-
Test Compound wells: Contain membrane preparation, radioligand, and varying concentrations of lanepitant.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.
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Detection: Place the filter mat in a scintillation vial with scintillation cocktail (for ³H) or in a gamma counter (for ¹²⁵I) to quantify the radioactivity in each well.
-
Data Analysis:
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Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of lanepitant.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Efficacy - Formalin-Induced Pain Model in Mice
Objective: To evaluate the analgesic efficacy of lanepitant in a model of persistent inflammatory pain.
Causality: The formalin test produces a biphasic pain response. The first phase (acute, 0-10 min) is due to direct activation of nociceptors (C-fibers). The second phase (inflammatory, 15-60 min) is driven by a combination of central sensitization and peripheral inflammation, a process in which Substance P and the NK-1 receptor play a significant role. An effective NK-1 antagonist is expected to significantly inhibit this second phase[10].
Methodology:
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Animal Model: Use male C57BL/6 mice, allowing them to acclimate to laboratory conditions.
-
Test Compound Administration:
-
Divide animals into groups (n=8-10 per group): Vehicle control (e.g., saline or DMSO/Tween/saline formulation), Positive Control (e.g., morphine), and Lanepitant treatment groups (e.g., 1, 5, 10 mg/kg)[10].
-
Administer the compounds via a relevant route (e.g., intraperitoneal, i.p., or oral, p.o.) at a specified time before the formalin injection (e.g., 30-60 minutes).
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-
Induction of Pain:
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Gently restrain each mouse and inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.
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-
Observation Period:
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Immediately after injection, place the animal into a clear observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a set period, typically divided into two phases: Phase 1 (0-10 minutes) and Phase 2 (15-60 minutes).
-
-
Data Collection & Analysis:
-
The primary endpoint is the total time spent in nociceptive behaviors during Phase 2.
-
Compare the mean licking/biting time for each treatment group to the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test) to determine if the reduction in pain behavior is statistically significant.
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The results will indicate whether lanepitant can inhibit inflammatory pain in vivo. Lanepitant at 10 mg/kg has been shown to inhibit the late-phase response in this model[10].
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Conclusion
Lanepitant dihydrochloride trihydrate is a high-affinity, selective non-peptide NK-1 receptor antagonist. While its clinical development as an analgesic was halted due to poor efficacy in humans, its well-defined mechanism of action and potent preclinical activity make it an indispensable research tool[9]. For scientists investigating the roles of Substance P and the NK-1 receptor in inflammation, pain, and other physiological processes, lanepitant serves as a reliable and potent antagonist for both in vitro and in vivo experimental systems. A thorough understanding of its physicochemical properties and the application of robust, well-controlled experimental protocols are essential for leveraging its full potential in drug discovery and development.
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